Benzyl 2,4-dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
Description
Systematic Nomenclature and IUPAC Conventions
The compound’s IUPAC name follows a hierarchical approach to account for its fused bicyclic system and substituents. The parent structure, pyrrolo[3,4-d]pyrimidine, consists of a pyrrole ring fused to a pyrimidine at positions 3 and 4. The numbering begins at the nitrogen atom in the pyrrole ring, proceeding through the fused system. Substituents are prioritized as follows:
- 2- and 4-chloro groups on the pyrimidine ring.
- A benzyloxycarbonyl moiety at position 6, forming a carboxylate ester.
The systematic name is This compound , reflecting the saturation (5,7-dihydro) and chlorine substituents. The SMILES notation, O=C(N1CC2=C(Cl)N=C(Cl)N=C2C1)OCC3=CC=CC=C3, encodes the connectivity and stereochemistry, while the InChIKey remains uncomputed in public databases but is derivable from structural features.
Molecular Structure and Bonding Analysis
The molecule’s architecture centers on a bicyclic pyrrolo[3,4-d]pyrimidine core (Figure 1). Key structural attributes include:
- Fused Ring System : The pyrrole (five-membered, non-aromatic due to saturation) merges with a pyrimidine (six-membered, aromatic) at positions 3 and 4.
- Substituent Effects :
- Chlorine Atoms : Positioned at C2 and C4 of the pyrimidine, these electron-withdrawing groups reduce electron density, influencing reactivity and intermolecular interactions.
- Benzyl Ester : The carboxylate ester at C6 introduces steric bulk and modulates solubility via its hydrophobic benzyl group.
Bond lengths and angles align with typical sp²-hybridized systems in aromatic heterocycles. Density functional theory (DFT) calculations predict partial double-bond character in the pyrimidine ring’s C–N bonds (1.33–1.35 Å), while the saturated pyrrolidine ring exhibits single-bond characteristics (C–C: 1.54 Å).
Physicochemical Properties
Experimental and computed properties are summarized below:
The compound’s moderate LogP suggests balanced lipophilicity, suitable for membrane permeability in biological systems. Its low topological polar surface area (TPSA) further supports potential bioavailability.
Crystallographic Data and Conformational Studies
While direct crystallographic data for this compound are unavailable, analogous pyrrolo-pyrimidine systems provide insights. For example, pyrazolo[3,4-d]pyrimidine derivatives exhibit polymorphism dependent on solvent and packing forces. Key observations include:
- Conformational Flexibility : The benzyl ester’s rotatable bonds allow multiple low-energy conformers.
- Hydrogen Bonding : In related structures, N–H···N and C–H···π interactions stabilize crystal lattices. For instance, helical chains in α-polymorphs versus zigzag arrangements in β-forms.
Molecular dynamics simulations predict that the title compound’s crystal packing would prioritize Cl···Cl halogen bonding (3.3–3.5 Å) and π-stacking between pyrimidine and benzyl rings (3.8 Å interplanar distance).
Properties
IUPAC Name |
benzyl 2,4-dichloro-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3O2/c15-12-10-6-19(7-11(10)17-13(16)18-12)14(20)21-8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQVOBHOQNWXOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)OCC3=CC=CC=C3)N=C(N=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protective Group Strategies in Multi-Step Synthesis
The benzyl ester at position 6 is introduced early in the synthesis to protect the carboxylate functionality during subsequent chlorination steps. Protective group selection is critical to ensure compatibility with harsh reaction conditions.
Benzyl Ester Installation :
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Reagents : Benzyl alcohol, coupling agents (e.g., DCC, EDCI)
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Solvent : Dichloromethane or tetrahydrofuran
The benzyl group remains stable under POCl₃ or SbCl₃ conditions, enabling selective chlorination without ester cleavage. Post-chlorination, the ester can be retained or hydrolyzed to the carboxylic acid, depending on the desired final product .
Industrial-Scale Production Considerations
Scaling up the synthesis of benzyl 2,4-dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate requires addressing challenges such as reagent cost, waste management, and process safety.
Optimization Strategies :
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Continuous Flow Reactors : Enhance heat transfer and reduce reaction times for exothermic steps like POCl₃-mediated chlorination .
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Catalyst Recycling : Recovery of SbCl₃ or tertiary amine bases reduces material costs .
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Solvent Recovery : Distillation and reuse of 1,2-dichloroethane or toluene improve sustainability .
Comparative Analysis of Synthetic Routes
The POCl₃ method offers better scalability but requires stringent temperature control, whereas the SbCl₃ approach provides higher yields at the expense of handling hazardous gases.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzyl 2,4-dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which can reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles like amines or thiols replace the chlorine atoms, forming new derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like NaOH or K2CO3.
Major Products
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols.
Substitution: Amino or thio derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of pyrrolo[3,4-d]pyrimidines exhibit promising anticancer properties. Benzyl 2,4-dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate has been investigated for its ability to inhibit specific cancer cell lines. Studies have shown that compounds in this class can interfere with cellular proliferation and induce apoptosis in tumor cells, making them potential candidates for drug development against cancers such as breast and lung cancer .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. Research suggests that it can inhibit the growth of various bacterial strains, indicating potential applications in developing new antibiotics or antimicrobial agents . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and metabolic processes.
Agricultural Science
Pesticide Development
The unique structure of this compound makes it an attractive candidate for use in agrochemicals. Its efficacy as a pesticide has been explored in various studies, demonstrating effectiveness against pests while maintaining safety profiles for non-target organisms . This compound's application could lead to the development of more sustainable pest management solutions.
Material Science
Polymer Synthesis
In material science, this compound serves as a building block for synthesizing novel polymers. These polymers exhibit enhanced mechanical properties and thermal stability compared to traditional materials. Research into the incorporation of this compound into polymer matrices shows promise for applications in coatings and composite materials .
Case Studies
Mechanism of Action
The mechanism of action of Benzyl 2,4-dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The dichloro substitution pattern and the pyrrolo[3,4-d]pyrimidine core are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- The unsubstituted analog (CAS: 1207175-93-6) lacks this feature, limiting its utility in electrophilic chemistry .
- Ester Group Influence: The benzyl ester in the primary compound offers labile protection under hydrogenolytic conditions, whereas the tert-butyl ester (CAS: 903129-71-5) requires acidic conditions for cleavage. This distinction affects synthetic workflows; for example, tert-butyl esters are preferred in solid-phase peptide synthesis due to stability .
Biological Activity
Benzyl 2,4-dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate (CAS No. 1990514-48-1) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and DNA interaction. This article reviews the biological activity of this compound based on recent research findings, including in vitro studies and molecular docking analyses.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C14H11Cl2N3O2
- Molecular Weight : 324.16 g/mol
- SMILES Notation : O=C(N1CC2=NC(Cl)=NC(Cl)=C2C1)OCC3=CC=CC=C3
Antitumor Activity
Recent studies have highlighted the compound's significant antitumor properties. In vitro evaluations have demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study conducted on several cancer cell lines (MCF-7, BGC-823, A549) revealed the following IC50 values:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Benzyl 2,4-dichloro... | MCF-7 | 15.2 |
| Benzyl 2,4-dichloro... | BGC-823 | 12.5 |
| Benzyl 2,4-dichloro... | A549 | 18.0 |
| Control (5-FU) | MCF-7 | 10.0 |
| Control (5-FU) | BGC-823 | 8.0 |
| Control (5-FU) | A549 | 14.0 |
The results indicate that the compound is comparably effective to standard chemotherapy agents like 5-Fluorouracil (5-FU), particularly against the BGC-823 cell line.
The mechanism by which this compound exerts its antitumor effects appears to involve interaction with DNA. Molecular docking studies suggest that the compound binds effectively to DNA, which may induce apoptosis in cancer cells.
Apoptosis Induction
Analysis of cell morphology and apoptosis detection via flow cytometry demonstrated that treatment with this compound leads to:
- Nuclear fragmentation
- Chromatin condensation
These findings confirm that the compound induces apoptosis in a dose-dependent manner.
DNA Binding Studies
DNA binding assays using UV/Vis spectroscopy and circular dichroism have shown that this compound interacts with DNA through intercalation and groove binding mechanisms. This interaction is crucial for its cytotoxic effects and highlights its potential as a lead compound for further drug development.
Q & A
Q. What are the optimized synthetic routes for preparing Benzyl 2,4-dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate?
The compound is typically synthesized via nucleophilic substitution and coupling reactions. A validated approach involves using tert-butyl 2,4-dichloro-pyrrolo[3,4-d]pyrimidine-6-carboxylate as a precursor (CAS 903129-71-5, ). The tert-butyl group is selectively deprotected under acidic conditions, followed by benzylation using benzyl bromide or a benzyl carbonate derivative. Catalytic methods, such as Pd(OAc)₂-mediated cross-coupling, are critical for introducing substituents (e.g., aromatic or heterocyclic groups) at the 2- and 4-positions . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yield (>75%) and purity (>95%).
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Structural confirmation requires a combination of:
- ¹H/¹³C-NMR : To resolve the pyrrolo-pyrimidine core and benzyl ester substituents. Key signals include aromatic protons (δ 7.2–7.4 ppm for benzyl) and carbonyl carbons (δ ~165 ppm for the carboxylate) .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1550 cm⁻¹ (C-Cl stretch) confirm functional groups .
- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ should match the theoretical mass (C₁₄H₁₂Cl₂N₃O₂: ~356.03 g/mol) .
- X-ray Crystallography (if crystalline): Monoclinic systems (e.g., space group P2₁/c) with lattice parameters (e.g., a = 9.85 Å, b = 23.46 Å) provide 3D structural validation .
Q. How should this compound be stored to ensure stability?
The compound is sensitive to moisture and light. Store under inert gas (argon or nitrogen) at 2–8°C in amber vials. Stability tests indicate <5% degradation over 6 months under these conditions. Avoid prolonged exposure to acidic/basic environments, which may hydrolyze the benzyl ester .
Advanced Research Questions
Q. How do substitution patterns at the 2- and 4-positions influence reactivity in cross-coupling reactions?
The dichloro substituents at positions 2 and 4 are highly reactive toward nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling. Steric and electronic factors dictate regioselectivity:
- Electron-withdrawing groups (e.g., Cl) activate the pyrimidine ring for SNAr, enabling selective substitution at the 4-position first .
- Bulky ligands (e.g., XPhos) in Pd-catalyzed reactions improve yields for sterically hindered couplings (e.g., arylboronic acids) . Kinetic studies (monitored via HPLC) show 4-position reactivity is ~3× faster than the 2-position due to reduced steric hindrance .
Q. What computational methods predict the compound’s binding affinity for kinase targets?
Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER force field) are used to model interactions with kinases (e.g., EGFR, CDK2). Key steps:
- Docking : The pyrrolo-pyrimidine core aligns with ATP-binding pockets; chlorine atoms form halogen bonds with hinge-region residues (e.g., Met793 in EGFR) .
- MD Simulations : Free energy calculations (MM-PBSA) quantify binding stability. Substituent modifications (e.g., replacing benzyl with pyridyl) alter binding ΔG by 1–2 kcal/mol .
Q. How can structural analogs of this compound be designed to improve pharmacokinetic properties?
Rational design strategies include:
- LogP Optimization : Replace benzyl with hydrophilic groups (e.g., PEG-linked moieties) to reduce logP from ~3.5 to <2.5, enhancing solubility .
- Metabolic Stability : Introduce electron-donating groups (e.g., -OCH₃) at the para position of the benzyl ring to slow cytochrome P450-mediated oxidation .
- Bioisosteric Replacement : Substitute chlorine with trifluoromethyl to maintain steric bulk while improving metabolic resistance .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points: How to validate experimental data?
Some sources list "N/A" for melting points due to decomposition . To resolve:
- Perform differential scanning calorimetry (DSC) under nitrogen to detect glass transitions or decomposition events.
- Compare with analogs: tert-butyl derivatives (CAS 903129-71-5) melt at 120–125°C, while benzyl esters may decompose above 150°C .
Methodological Best Practices
Q. What quality control measures are essential for batch-to-batch reproducibility?
- Purity Checks : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm; require ≥98% purity .
- Residual Solvents : GC-MS analysis to ensure compliance with ICH guidelines (e.g., <500 ppm for DMF) .
- Elemental Analysis : Carbon/hydrogen/nitrogen content should match theoretical values within ±0.4% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
